molecular formula C9H4ClF3N4 B3037081 4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine CAS No. 438249-97-9

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine

Cat. No.: B3037081
CAS No.: 438249-97-9
M. Wt: 260.6 g/mol
InChI Key: MZURRYBOMZXPPE-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine typically involves the reaction of pyrimidine derivatives with chlorinating agents and trifluoromethylating reagents. One common method involves the use of 2-chloropyrimidine as a starting material, which undergoes nucleophilic substitution with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Chloro-6-(trifluoromethyl)pyrimidine
  • 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-2-pyrimidin-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N4/c10-6-4-5(9(11,12)13)16-8(17-6)7-14-2-1-3-15-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZURRYBOMZXPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249212
Record name 4-Chloro-6-(trifluoromethyl)-2,2′-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438249-97-9
Record name 4-Chloro-6-(trifluoromethyl)-2,2′-bipyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438249-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-2,2′-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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